Ceritinib dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

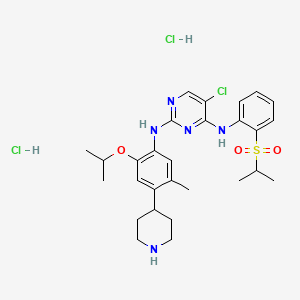

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCJOPLFICTLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380575-43-8 | |

| Record name | Ceritinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERITINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ceritinib Dihydrochloride: A Deep Dive into its Mechanism of Action in ALK-Positive NSCLC

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceritinib (Zykadia®) is a second-generation, orally bioavailable, ATP-competitive tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the molecular mechanism of action of ceritinib, detailing its interaction with the ALK fusion protein, its impact on downstream signaling pathways, and its activity against both crizotinib-sensitive and -resistant ALK mutations. Furthermore, this document outlines key experimental protocols for evaluating ceritinib's efficacy and presents a summary of its clinical performance in tabular format.

Introduction: The EML4-ALK Oncogenic Driver in NSCLC

In a subset of NSCLC patients, a chromosomal rearrangement results in the fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the ALK gene.[1] This fusion event leads to the constitutive, ligand-independent dimerization and activation of the ALK tyrosine kinase domain.[2] The resulting EML4-ALK oncoprotein is a potent driver of cellular proliferation, survival, and differentiation through the aberrant activation of multiple downstream signaling cascades, including the Ras-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[2][3] Ceritinib was developed to specifically target and inhibit this constitutively active ALK fusion protein.

Molecular Mechanism of Action of Ceritinib

Ceritinib exerts its therapeutic effect by directly binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK and the subsequent activation of its downstream signaling effectors.[3][4] In enzymatic assays, ceritinib has been shown to be approximately 20-fold more potent than the first-generation ALK inhibitor, crizotinib.[2][4] This increased potency allows for more profound and sustained inhibition of the ALK signaling pathway.

Inhibition of Downstream Signaling Pathways

By blocking ALK phosphorylation, ceritinib effectively downregulates the key signaling pathways that are constitutively activated by the EML4-ALK oncoprotein. This includes the inhibition of:

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Ceritinib's inhibition of ALK leads to decreased phosphorylation of AKT and downstream effectors like mTOR.[2][5]

-

MEK-ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation. Ceritinib treatment results in the suppression of ERK phosphorylation.[2][5]

-

JAK-STAT Pathway: This pathway is involved in cell survival and proliferation. Ceritinib has been shown to decrease the phosphorylation of STAT3.[6]

The comprehensive inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-positive NSCLC cells.

Activity Against Crizotinib-Resistant Mutations

A significant advantage of ceritinib is its ability to overcome resistance to crizotinib. Acquired resistance to crizotinib often arises from secondary mutations within the ALK kinase domain. Ceritinib has demonstrated potent activity against several common crizotinib-resistant mutations, including L1196M, G1269A, I1171T, and S1206Y.[3][5] However, resistance to ceritinib can also develop, most notably through the acquisition of the G1202R mutation.[3][7]

Quantitative Data on Ceritinib's Efficacy

The following tables summarize key quantitative data on the in vitro and clinical efficacy of ceritinib.

In Vitro Potency of Ceritinib

| Target | IC50 (nM) | Reference(s) |

| Wild-Type ALK | 0.15 - 2.2 | [8][9] |

| L1196M | Potent Inhibition | [5] |

| G1269A | Potent Inhibition | [5] |

| G1202R | 309 | [8] |

Table 1: In Vitro IC50 Values of Ceritinib Against Wild-Type and Mutant ALK.

Clinical Efficacy of Ceritinib in ALK-Positive NSCLC

| Clinical Trial | Treatment Line | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| ASCEND-1 (Crizotinib-naïve) | First-line | 62% | 18.4 months | [9] |

| ASCEND-1 (Crizotinib-pretreated) | Second-line | 56% | 6.9 months | [9] |

| ASCEND-3 (ALKi-naïve) | First-line (after chemotherapy) | 67.7% | 16.6 months | [2][5] |

| ASCEND-4 (First-line vs. Chemo) | First-line | 73% | 16.6 months | [10] |

| ASCEND-5 (Second-line vs. Chemo) | Second-line | 39.1% | 5.4 months | [11] |

Table 2: Summary of Clinical Efficacy of Ceritinib from the ASCEND Trials.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of ceritinib.

ALK Kinase Inhibition Assay (In Vitro Enzymatic Assay)

This assay quantifies the ability of ceritinib to inhibit the enzymatic activity of the ALK kinase domain.

Materials:

-

Recombinant human ALK kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Ceritinib dihydrochloride (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Protocol:

-

Prepare a serial dilution of ceritinib in DMSO.

-

In a 96-well plate, add the recombinant ALK enzyme, the peptide substrate, and the ceritinib dilution (or DMSO as a vehicle control) to the kinase buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ALK.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each ceritinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of ceritinib on the viability and proliferation of ALK-positive NSCLC cell lines.

Materials:

-

ALK-positive NSCLC cell line (e.g., H3122, H2228)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed the ALK-positive NSCLC cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of ceritinib in complete culture medium.

-

Remove the existing medium from the cells and add the ceritinib dilutions (or medium with DMSO as a vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP present.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[9]

Western Blot Analysis of ALK Phosphorylation

This technique is used to visualize the inhibition of ALK phosphorylation and its downstream signaling pathways in response to ceritinib treatment.

Materials:

-

ALK-positive NSCLC cell line (e.g., H3122)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total ALK, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate ALK-positive NSCLC cells and allow them to adhere.

-

Treat the cells with various concentrations of ceritinib (and a vehicle control) for a specified time (e.g., 6 hours).[12]

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of ceritinib on protein phosphorylation.

In Vivo Xenograft Model

This model assesses the anti-tumor activity of ceritinib in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

ALK-positive NSCLC cell line (e.g., H2228)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject ALK-positive NSCLC cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the ceritinib formulation for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water.[13]

-

Administer ceritinib (e.g., 25-50 mg/kg) or the vehicle control to the mice daily via oral gavage.[2]

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a highly potent second-generation ALK inhibitor that effectively targets the EML4-ALK oncoprotein in NSCLC. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the downregulation of critical downstream signaling pathways and subsequent induction of tumor cell apoptosis. Ceritinib has demonstrated robust clinical activity in both crizotinib-naïve and crizotinib-resistant settings, establishing it as a valuable therapeutic option for patients with ALK-positive NSCLC. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of ALK inhibitors and other targeted therapies in oncology.

References

- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Final Overall Survival and Other Efficacy and Safety Results From ASCEND-3: Phase II Study of Ceritinib in ALKi-Naive Patients With ALK-Rearranged NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceritinib in ALK-Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From ASCEND-5 to ALUR to ALTA-3, an Anti-Climactic End to the Era of Randomized Phase 3 Trials of Next-Generation ALK TKIs in the Crizotinib-Refractory Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and properties of ceritinib dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceritinib, available as its dihydrochloride salt, is a potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of ceritinib dihydrochloride. Detailed experimental methodologies for its synthesis, analysis, and characterization are presented, alongside a summary of its key quantitative data. Signaling pathways affected by ceritinib are visualized to facilitate a deeper understanding of its therapeutic effects at a molecular level.

Molecular Structure and Physicochemical Properties

Ceritinib is a complex aminopyrimidine derivative. The dihydrochloride salt enhances its solubility for pharmaceutical formulation.

Table 1: Physicochemical Properties of Ceritinib and this compound

| Property | Ceritinib | This compound |

| IUPAC Name | 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine[1] | 5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride |

| Synonyms | LDK378, Zykadia, NVP-LDK378-NX | LDK378 dihydrochloride, Ceritinib 2HCl |

| Molecular Formula | C28H36ClN5O3S[2] | C28H38Cl3N5O3S |

| Molecular Weight | 558.14 g/mol [2] | 631.06 g/mol |

| CAS Number | 1032900-25-6 | 1380575-43-8 |

| Appearance | Solid Powder | Off-white solid |

| Solubility | Soluble in DMSO | DMSO: 13 mg/mL (20.6 mM), Ethanol: 10 mg/mL (15.84 mM), Water: Insoluble |

Mechanism of Action and Signaling Pathways

Ceritinib is a highly selective, ATP-competitive tyrosine kinase inhibitor of ALK.[3] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival.

Ceritinib binds to the ATP-binding site within the kinase domain of the ALK fusion protein, inhibiting its autophosphorylation.[3] This blockade prevents the activation of downstream signaling cascades crucial for cancer cell growth and survival, including the STAT3, PI3K/AKT, and RAS/MAPK (ERK1/2) pathways.[3][4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis of ALK-dependent tumor cells.[3]

References

- 1. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 4. Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of Ceritinib: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceritinib (Zykadia®) is a second-generation, orally bioavailable, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) that has demonstrated significant clinical efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery and development of ceritinib, from its initial synthesis and preclinical evaluation to its pivotal clinical trials and approval. Detailed experimental protocols for key assays, quantitative data on its potency and clinical efficacy, and visualizations of its mechanism of action are presented to offer a thorough resource for researchers and drug development professionals in the field of oncology.

Introduction: The Emergence of ALK as a Therapeutic Target

The discovery of the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion oncogene in a subset of NSCLC patients in 2007 marked a significant milestone in the era of personalized medicine for lung cancer.[1] This chromosomal rearrangement leads to the constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways that promote cancer cell proliferation and survival.[2] The clinical success of the first-generation ALK inhibitor, crizotinib, validated ALK as a crucial therapeutic target. However, the development of acquired resistance to crizotinib, often driven by secondary mutations in the ALK kinase domain, necessitated the development of next-generation ALK inhibitors.[3][4]

The Discovery of Ceritinib

Researchers at Novartis Pharmaceuticals embarked on a drug discovery program to identify a more potent and selective ALK inhibitor that could overcome crizotinib resistance.[1] This effort led to the synthesis of ceritinib (LDK378), a compound designed to have a distinct chemical scaffold from crizotinib, allowing it to bind effectively to both wild-type and mutated ALK.[4]

Synthesis of Ceritinib

The chemical synthesis of ceritinib, 5-chloro-N2-[2-isopropoxy-5-methyl-4-(4-piperidinyl)phenyl]-N4-[2-(isopropylsulfonyl)phenyl]-2,4-pyrimidinediamine, has been described through various synthetic routes. A common approach involves the coupling of key intermediates. One patented method describes the reaction of 3-bromo-4-methylphenol as a starting material to form a key intermediate, which is then coupled with another intermediate derived from o-nitro fluorobenzene. The final steps involve the removal of a protecting group to yield ceritinib.[]

Preclinical Development

Ceritinib underwent extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor activity in various models.

In Vitro Potency and Selectivity

Ceritinib demonstrated high potency against the ALK tyrosine kinase in enzymatic assays.[6] Its inhibitory activity was also assessed against a panel of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of Ceritinib

| Target | IC50 (nM) | Reference(s) |

| ALK (cell-free) | 0.2 | [6] |

| IGF-1R (cell-free) | 8 | [6] |

| InsR (cell-free) | 7 | [6] |

| STK22D (cell-free) | 23 | [6] |

| FLT3 (cell-free) | 60 | [6] |

Activity in Cell-Based Assays

The anti-proliferative effects of ceritinib were evaluated in various cancer cell lines, including those harboring the EML4-ALK fusion protein and those with acquired resistance mutations to crizotinib.

Table 2: Anti-proliferative Activity of Ceritinib in Cell Lines

| Cell Line | ALK Status | IC50 (nM) | Reference(s) |

| Karpas 299 | NPM-ALK | 22.8 | [6] |

| Ba/F3-NPM-ALK | NPM-ALK | 26.0 | [6] |

| H2228 | EML4-ALK | 3.8 | [7] |

| H3122 | EML4-ALK | 6.3 | [7] |

In Vivo Anti-Tumor Efficacy

The in vivo efficacy of ceritinib was demonstrated in tumor xenograft models using human cancer cell lines implanted in immunocompromised mice. These studies showed dose-dependent tumor growth inhibition and regression.[8]

Table 3: In Vivo Efficacy of Ceritinib in Xenograft Models

| Xenograft Model | Treatment and Dose | Outcome | Reference(s) |

| H2228 (NSCLC) | 25 mg/kg/day | Tumor regression | [8] |

| Karpas 299 (Lymphoma) | 25 and 50 mg/kg/day | Tumor regression | [8] |

Mechanism of Action

Ceritinib is an ATP-competitive inhibitor of the ALK tyrosine kinase.[1] By binding to the ATP-binding pocket of ALK, ceritinib blocks its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][9]

ALK Signaling Pathway

The EML4-ALK fusion protein activates several key downstream signaling pathways, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.[10]

-

PI3K-AKT-mTOR Pathway: Regulates cell growth, survival, and metabolism.[10]

-

JAK-STAT Pathway: Involved in cell survival and proliferation.[10][11]

Ceritinib effectively inhibits the phosphorylation of ALK, leading to the downregulation of these critical signaling cascades.[3][9]

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Clinical Development

The clinical development of ceritinib was marked by an accelerated timeline due to its significant activity in patients with ALK-positive NSCLC, particularly those who had developed resistance to crizotinib.

Phase I and II Clinical Trials (ASCEND-1 and ASCEND-2)

The pivotal phase I study, ASCEND-1, established the safety and efficacy of ceritinib in both ALK inhibitor-naïve and -pretreated patients.[12][13] The ASCEND-2 trial further confirmed its activity in patients who had progressed on crizotinib.[14]

Table 4: Efficacy of Ceritinib in the ASCEND-1 Trial

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| ALK inhibitor-naïve (n=83) | 72% (95% CI: 61-82) | 18.4 months (95% CI: 11.1-NE) | [13][15] |

| ALK inhibitor-pretreated (n=163) | 56% (95% CI: 49-64) | 6.9 months (95% CI: 5.6-8.7) | [13][15] |

| NE: Not Estimable |

Phase III Clinical Trials (ASCEND-4 and ASCEND-5)

The ASCEND-4 trial compared ceritinib to platinum-based chemotherapy as a first-line treatment for ALK-positive NSCLC, demonstrating a significant improvement in progression-free survival.[16] The ASCEND-5 study showed the superiority of ceritinib over chemotherapy in patients who had progressed on both chemotherapy and crizotinib.[14]

Table 5: Efficacy of Ceritinib in the ASCEND-4 Trial (First-Line Treatment)

| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | Reference(s) |

| Ceritinib | 16.6 months | 0.55 (95% CI: 0.42-0.73) | [16] |

| Chemotherapy | 8.1 months | [16] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of ceritinib.

ALK Enzymatic Assay

Caption: Workflow for determining the in vitro enzymatic activity of ceritinib against ALK.

Methodology:

-

Reaction Setup: A reaction mixture containing recombinant ALK enzyme, a specific peptide substrate, and adenosine triphosphate (ATP) is prepared in a suitable buffer.

-

Inhibitor Addition: Ceritinib is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a defined period to allow for the kinase reaction to occur.

-

Activity Measurement: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP) or non-radiometric methods like fluorescence-based assays.

-

Data Analysis: The percentage of inhibition at each ceritinib concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[6]

Cell Proliferation Assay

Caption: Workflow for assessing the anti-proliferative effect of ceritinib on cancer cells.

Methodology:

-

Cell Seeding: ALK-positive cancer cells (e.g., H2228, H3122) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of ceritinib.

-

Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolically active cells), is added to each well.[17]

-

Signal Detection: The resulting luminescent or colorimetric signal is measured using a plate reader.

-

Data Analysis: The signal is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the ceritinib concentration.[7]

Tumor Xenograft Model

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of ceritinib.

Methodology:

-

Cell Implantation: A suspension of human ALK-positive cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]

-

Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The tumor-bearing mice are randomized into different groups to receive either ceritinib (at various doses) or a vehicle control, typically administered orally once daily.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling.[19]

Conclusion

The discovery and development of ceritinib represent a significant advancement in the targeted therapy of ALK-positive NSCLC. Its potent and selective inhibition of ALK, including many crizotinib-resistant mutants, has provided a valuable treatment option for patients. The comprehensive preclinical and clinical data underscore its robust anti-tumor activity. This technical guide has summarized the key milestones in the journey of ceritinib from a laboratory compound to a clinically approved therapeutic, providing a detailed resource for the scientific community. The continued study of resistance mechanisms to ceritinib will be crucial for the development of next-generation inhibitors and combination strategies to further improve outcomes for patients with ALK-rearranged cancers.

References

- 1. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase 3 study of ceritinib vs chemotherapy in ALK-rearranged NSCLC patients previously treated with chemotherapy and crizotinib (ASCEND-5): Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Update of ASCEND-1 Trial Shows Ceritinib Highly Active in ALK-Rearranged NSCLC, Including Intracranial Disease - The ASCO Post [ascopost.com]

- 16. nice.org.uk [nice.org.uk]

- 17. reactionbiology.com [reactionbiology.com]

- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 19. researchgate.net [researchgate.net]

in-vitro kinase inhibitory profile of ceritinib dihydrochloride

An In-Depth Technical Guide to the In-Vitro Kinase Inhibitory Profile of Ceritinib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceritinib (LDK378) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1] Developed to overcome resistance to the first-generation inhibitor crizotinib, ceritinib has demonstrated significant efficacy in both crizotinib-naïve and crizotinib-resistant ALK-rearranged non-small-cell lung cancer (NSCLC).[1][2][3] This document provides a comprehensive overview of the in-vitro kinase inhibitory profile of ceritinib, detailing its potency against ALK and its variants, its broader selectivity profile across the human kinome, the experimental protocols used for these determinations, and the signaling pathways it modulates.

Mechanism of Action

Ceritinib exerts its therapeutic effect by selectively binding to the ATP-binding site within the kinase domain of ALK.[4] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in constitutive activation of the ALK kinase domain.[5] This aberrant activity drives downstream signaling pathways crucial for cell proliferation and survival, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways.[6][7] Ceritinib inhibits the autophosphorylation of the ALK fusion protein, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[8]

The molecular structure of ceritinib is distinct from crizotinib, which allows it to overcome resistance conferred by many secondary mutations in the ALK kinase domain that emerge during crizotinib therapy.[1]

Quantitative In-Vitro Kinase Inhibitory Profile

Ceritinib is a highly potent inhibitor of ALK, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range in cell-free enzymatic assays.[9] Its high potency extends to many crizotinib-resistant ALK mutations. However, ceritinib also exhibits polypharmacology, inhibiting other kinases at nanomolar concentrations, which may contribute to both its efficacy and its adverse effect profile.

Table 1: In-Vitro Kinase Inhibition Profile of Ceritinib

| Target Kinase | IC50 (nM) | Assay Type/Notes |

| Primary Target (ALK) | ||

| ALK (Anaplastic Lymphoma Kinase) | 0.20 | Cell-free enzymatic assay[10] |

| Crizotinib-Resistant ALK Mutations | Data from Ba/F3 cellular assays[11] | |

| L1196M | Potent Inhibition | Effective against this common gatekeeper mutation[12] |

| G1269A | Potent Inhibition | Overcomes this resistance mutation[12] |

| I1171T | Potent Inhibition | [12] |

| S1206Y | Potent Inhibition | [12] |

| G1202R | Not Overcome | A known ceritinib resistance mutation[12] |

| F1174C | Not Overcome | A known ceritinib resistance mutation[12] |

| Key Off-Targets | ||

| InsR (Insulin Receptor) | 7 | Cell-free enzymatic assay[10] |

| IGF-1R (Insulin-like Growth Factor 1 Receptor) | 8 | Cell-free enzymatic assay[10] |

| STK22D | 23 | Cell-free enzymatic assay[10] |

| FLT3 (FMS-like Tyrosine Kinase 3) | 60 | Cell-free enzymatic assay[9] |

| FAK1 (Focal Adhesion Kinase 1) | ~20 | In-vitro kinase assay[13] |

| FER | 5 | In-vitro kinase assay[13] |

| CAMKK2 | ~26 | In-vitro kinase assay[13] |

| RSK1 | ~584 | In-vitro kinase assay[13] |

| RSK2 | ~275 | In-vitro kinase assay[13] |

Experimental Protocols for In-Vitro Kinase Assays

The determination of kinase inhibitory activity is performed using various in-vitro assay formats. These are typically cell-free systems using purified, recombinant kinase enzymes. Common methodologies include radiometric assays that measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate, and luminescence- or fluorescence-based assays that measure a product of the kinase reaction, such as ADP.

Generalized Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][14] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted into a detectable luminescent signal.[15]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound (or other inhibitor) serially diluted in DMSO

-

Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ATP solution

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

Opaque-walled multiwell plates (e.g., 96- or 384-well)

Procedure:

-

Kinase Reaction Setup:

-

Add kinase buffer, substrate, and the test inhibitor (ceritinib) to the wells of the microplate.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is often set near the Michaelis constant (Km) for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the enzymatic reaction and depletes the remaining ATP.

-

Incubate at room temperature for approximately 40 minutes.

-

-

ADP Detection and Signal Generation:

-

Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.

-

The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

The inhibitory effect of ceritinib is calculated by comparing the signal in test wells to positive (no inhibitor) and negative (no kinase) controls. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.

-

On-Target vs. Off-Target Selectivity

The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile. While high potency against the primary oncogenic driver (on-target) is desired, inhibition of other kinases (off-targets) can lead to unintended side effects or, in some cases, beneficial polypharmacological effects.[13] Ceritinib's profile demonstrates potent on-target ALK inhibition with additional activity against a specific set of other kinases.

Conclusion

The in-vitro profile of this compound confirms its status as a highly potent and selective inhibitor of ALK and its clinically relevant resistance mutations. Its activity is characterized by sub-nanomolar potency against its primary target and a defined set of off-targets that are inhibited at low nanomolar concentrations. Understanding this detailed inhibitory profile through robust in-vitro assays is fundamental for rational drug development, the prediction of clinical efficacy and potential toxicities, and the design of next-generation inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

- 5. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms that underpin EML4-ALK driven cancers and their response to targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. In vitro ADP-Glo kinase assay [bio-protocol.org]

- 11. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 15. worldwide.promega.com [worldwide.promega.com]

Ceritinib's Interplay with Downstream Signaling: A Technical Focus on the STAT3 Pathway

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Ceritinib (Zykadia®) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor (TKI) of Anaplastic Lymphoma Kinase (ALK).[1] Initially developed to overcome resistance to the first-generation inhibitor crizotinib, ceritinib has demonstrated significant efficacy in both crizotinib-naïve and crizotinib-resistant ALK-positive (ALK+) non-small cell lung cancer (NSCLC).[2][3] Its primary mechanism involves the direct inhibition of the constitutively active ALK fusion protein, leading to the suppression of key downstream signaling cascades crucial for tumor cell proliferation and survival.[4] This technical guide provides an in-depth examination of ceritinib's effect on these pathways, with a specialized focus on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling axis. We will explore both ALK-dependent and ALK-independent mechanisms of STAT3 modulation, present quantitative data on ceritinib's potency, detail relevant experimental protocols, and visualize the complex signaling networks involved.

Core Mechanism of Action: ALK Inhibition

In NSCLC, a chromosomal rearrangement results in the fusion of the ALK gene with another gene, most commonly EML4, creating an EML4-ALK fusion oncoprotein.[1] This fusion protein leads to ligand-independent dimerization and constitutive activation of the ALK kinase domain, which in turn auto-phosphorylates and activates multiple downstream pathways.[4][5] Ceritinib selectively binds to the ATP-binding pocket within the intracellular kinase domain of the ALK fusion protein.[5] This competitive inhibition prevents ALK auto-phosphorylation, thereby blocking the initiation of oncogenic signaling.[4][5]

Ceritinib has shown significantly greater potency than its predecessor, crizotinib. In vitro enzymatic assays revealed that ceritinib was approximately 20-fold more potent against ALK than crizotinib.[6][7] This enhanced potency extends to various crizotinib-resistant ALK mutations, including the common L1196M and G1269A mutations.[2]

Impact on Major Downstream Signaling Pathways

By inhibiting the primary ALK oncoprotein, ceritinib effectively deactivates its critical downstream signaling networks, primarily the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[4][5] Suppression of these pathways halts cell cycle progression, inhibits proliferation, and induces programmed cell death (apoptosis).[5]

-

PI3K/AKT/mTOR Pathway: Ceritinib treatment leads to a dose-dependent suppression of AKT phosphorylation (at Ser473) and the downstream mTOR pathway, which are central to cell growth and survival.[6][7][8]

-

MEK/ERK Pathway: The phosphorylation of ERK1/2 (at Thr202/Tyr204), a key component of the MAPK signaling cascade that regulates cell proliferation, is also effectively suppressed by ceritinib at lower doses than crizotinib.[5][6] A study also showed that ceritinib can reduce PD-L1 expression through the ERK signaling pathway in H2228 cells.[9]

The JAK/STAT Pathway: A Key Target

The Janus Kinase (JAK)/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors.[10][11] In the context of ALK+ NSCLC, the EML4-ALK fusion protein can activate STAT3, a transcription factor that, when constitutively active, promotes the expression of genes involved in cell proliferation, survival (e.g., Bcl-xL), and angiogenesis.[4][12][13]

Ceritinib's inhibition of ALK phosphorylation directly leads to decreased activation of STAT3.[5] However, the relationship between ceritinib and STAT3 is multifaceted, involving both ALK-dependent and ALK-independent interactions, as well as implications for acquired resistance.

Quantitative Analysis of Ceritinib's Efficacy

Table 1: Preclinical Potency of Ceritinib

| Assay Type | Model | Target | Metric | Value | Comparison | Reference |

| Enzymatic Assay | In vitro | ALK | Potency | ~20x > Crizotinib | More potent | [6][7] |

| Cell Proliferation | H3122 (ALK+ NSCLC) | Cell Growth | GI₅₀ | < 50 nM | More potent than Crizotinib | [6] |

| Cell Proliferation | H2228 (ALK+ NSCLC) | Cell Growth | GI₅₀ | < 50 nM | More potent than Crizotinib | [6][7] |

| Cell Proliferation | Crizotinib-Resistant Lines (L1196M, G1269A) | Cell Growth | GI₅₀ | 6- to 36-fold lower than Crizotinib | Overcomes resistance | [7] |

| Cell Proliferation | KRAS, EGFR, PI3K, HER2 driven lines | Cell Growth | GI₅₀ | > 1 µmol/L | Selective for ALK | [6] |

Table 2: Clinical Efficacy of Ceritinib (750 mg/day) in ALK+ NSCLC

| Clinical Trial | Patient Population | Metric | Result | Reference |

| ASCEND-1 (Phase I) | Crizotinib-pretreated (n=163) | Overall Response Rate (ORR) | 56% | [14] |

| Crizotinib-pretreated (n=163) | Median Progression-Free Survival (PFS) | 6.9 months | [14] | |

| Crizotinib-pretreated (n=163) | Median Duration of Response (DOR) | 8.3 months | [14] | |

| ALK inhibitor-naïve (n=83) | Overall Response Rate (ORR) | 72% | [14] | |

| ALK inhibitor-naïve (n=83) | Median Progression-Free Survival (PFS) | 18.4 months | [14] | |

| ALK inhibitor-naïve (n=83) | Median Duration of Response (DOR) | 17.0 months | [14] | |

| ASCEND-5 (Phase III) | Crizotinib-pretreated | Median Progression-Free Survival (PFS) | 5.4 months vs 1.6 months (Chemo) | [15][16] |

Ceritinib's ALK-Independent Inhibition of STAT3

Intriguing evidence from glioblastoma (GBM) models reveals that ceritinib can induce potent anti-tumor effects in an ALK-independent manner. Studies on human GBM cell lines (U87MG, LN229), which express very low levels of ALK, showed that ceritinib effectively induced caspase-dependent and -independent cell death.[17][18] This cytotoxicity was primarily mediated by the inhibition of STAT3 activation.[17][18]

In these GBM cells, ceritinib treatment led to a dose-dependent suppression of STAT3 tyrosine phosphorylation, an effect also seen with the upstream kinase JAK2.[17] Knockdown of STAT3 using siRNA mimicked the cell-killing effects of ceritinib, and combining siRNA with the drug produced no additional cytotoxicity, suggesting that STAT3 is a critical and direct target of the drug's off-target activity in this context.[17] This finding indicates that ceritinib's therapeutic potential may extend beyond ALK-driven malignancies to tumors characterized by STAT3 hyperactivation.

References

- 1. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALK-Positive NSCLC Responds to Ceritinib Treatment | Value-Based Cancer Care [valuebasedcancer.com]

- 4. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. dovepress.com [dovepress.com]

- 8. Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Silencing of the transcription factor STAT3 sensitizes lung cancer cells to DNA damaging drugs, but not to TNFα- and NK cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. targetedonc.com [targetedonc.com]

- 17. The ALK inhibitors, alectinib and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The ALK inhibitors, alectinib and ceritinib, induce ALK-independent and STAT3-dependent glioblastoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Binding Affinity of Ceritinib to ALK

This guide provides a comprehensive technical overview of the binding affinity of ceritinib to the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. It details the quantitative measures of this interaction, the experimental protocols used for its determination, and the molecular mechanism of action within the relevant signaling pathways.

Introduction: Ceritinib and the ALK Target

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of a fusion gene, most commonly EML4-ALK.[1][3] This fusion results in a constitutively active ALK kinase domain, which drives oncogenic signaling pathways promoting uncontrolled cell proliferation and survival.[1][4]

Ceritinib (LDK378) is a potent, second-generation, oral, ATP-competitive ALK inhibitor.[3][5] It was developed to have greater potency than the first-generation inhibitor, crizotinib, and to overcome common mechanisms of acquired resistance.[6][7] Ceritinib is approved for the treatment of patients with ALK-positive metastatic NSCLC.[3][8] Its mechanism of action involves binding to the ATP-binding site within the ALK kinase domain, which inhibits autophosphorylation and the subsequent activation of downstream signaling pathways.[1][9]

Quantitative Analysis of Ceritinib's Binding Affinity and Potency

Ceritinib demonstrates high potency against ALK in both enzymatic and cell-based assays. It is significantly more potent than crizotinib, showing approximately 20-fold greater activity in enzymatic assays.[6][7][10] The binding affinity and inhibitory concentration are key parameters for quantifying its effectiveness.

| Parameter | Target/Cell Line | Value | Comments | Source(s) |

| IC₅₀ | ALK (cell-free enzymatic assay) | 0.2 nM | Demonstrates high potency at the enzymatic level. | [11] |

| IC₅₀ | ALK (cell-free enzymatic assay) | 0.15 nM | Confirms high potency in biochemical assays. | [12] |

| IC₅₀ | NPM-ALK (Ba/F3 cells) | 26.0 nM | Potent inhibition of proliferation in an ALK-dependent cell line. | [11] |

| IC₅₀ | Karpas290 cells (NPM-ALK) | 22.8 nM | Potent inhibition of proliferation in a lymphoma cell line. | [11] |

| IC₅₀ | EML4-ALK (cell-based assay) | 27-35 nM | Effective inhibition of the most common ALK fusion protein in NSCLC. | [10] |

| IC₅₀ | ALK G1202R Mutant | 309 nM | Shows activity against this resistance mutation, though reduced compared to wild-type. | [12] |

| IC₅₀ | Insulin Receptor (InsR) | 7 nM | Significant off-target activity. | [11] |

| IC₅₀ | IGF-1R | 8 nM | Significant off-target activity. | [11] |

| IC₅₀ | FLT3 | 60 nM | Off-target activity. | [11] |

Mechanism of Action and Signaling Pathway Inhibition

Ceritinib functions by competitively binding to the ATP pocket of the ALK kinase domain. This action prevents the autophosphorylation of ALK, thereby blocking the initiation of downstream signaling cascades that are critical for cancer cell growth and survival.[4][9] The primary pathways inhibited by ceritinib include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1][6][13] The inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis.[1][5]

Caption: ALK signaling pathway and the inhibitory mechanism of ceritinib.

Experimental Protocols for Affinity and Potency Determination

The characterization of ceritinib's binding affinity and inhibitory activity involves a multi-step process, beginning with enzymatic assays and progressing to cellular and in vivo models.

Caption: Experimental workflow for determining the binding affinity of ceritinib.

-

Objective: To measure the direct inhibitory effect of ceritinib on the enzymatic activity of the purified ALK kinase domain.

-

Principle: A luminescent kinase assay (e.g., ADP-Glo™) or a radiometric assay (e.g., ³³P-ATP) is used to quantify the phosphorylation of a generic substrate by the ALK enzyme in the presence of varying concentrations of ceritinib.

-

Methodology:

-

Recombinant human ALK kinase domain is incubated in a kinase reaction buffer.

-

A specific peptide substrate and ATP are added to the reaction mixture.

-

Serial dilutions of ceritinib (or DMSO as a vehicle control) are added to the wells of a microplate.

-

The kinase reaction is initiated by adding the ALK enzyme and incubated at room temperature.

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. For ADP-Glo, a reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Luminescence or radioactivity is measured, and the data are plotted as percent inhibition versus log[ceritinib].

-

The IC₅₀ value is calculated using a non-linear regression curve fit.

-

-

Objective: To determine the effect of ceritinib on the proliferation and viability of ALK-dependent cancer cells.

-

Principle: Assays like CellTiter-Glo® measure the level of intracellular ATP, which is an indicator of metabolically active, viable cells.

-

Methodology:

-

ALK-positive cancer cell lines (e.g., H3122, H2228) are seeded in 96-well plates and allowed to adhere overnight.[6]

-

Cells are treated with a range of concentrations of ceritinib for a specified period (typically 72 hours).[6]

-

After incubation, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[6]

-

Luminescence is read using a plate reader.

-

The results are normalized to vehicle-treated control cells, and GI₅₀/IC₅₀ values are determined by plotting the percentage of cell survival against the drug concentration.[6]

-

-

Objective: To visually confirm that ceritinib inhibits the phosphorylation of ALK and its downstream signaling proteins in a cellular context.

-

Principle: This technique uses specific antibodies to detect the phosphorylation status of target proteins separated by size via gel electrophoresis.

-

Methodology:

-

ALK-positive cells are treated with various concentrations of ceritinib for a short duration (e.g., 6 hours).[6]

-

Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, p-AKT, total AKT, p-ERK, and total ERK.[5][6]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The decrease in the phosphorylated protein signal with increasing ceritinib concentration indicates target engagement and inhibition.

-

-

Objective: To evaluate the anti-tumor efficacy of ceritinib in a living organism.

-

Principle: Human ALK-positive tumor cells are implanted into immunocompromised mice, and the effect of ceritinib treatment on tumor growth is monitored over time.

-

Methodology:

-

ALK-positive NSCLC cells (e.g., H2228) are subcutaneously injected into immunodeficient mice (e.g., SCID or nude mice).[5][6]

-

Once tumors reach a palpable size, the mice are randomized into treatment (ceritinib, administered orally) and vehicle control groups.[5]

-

Ceritinib is administered daily at specified doses (e.g., 25 or 50 mg/kg).[6]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting).

-

The anti-tumor activity is assessed by comparing the tumor growth rates between the treated and control groups.[6]

-

Activity Against Crizotinib-Resistant ALK Mutations

A key advantage of ceritinib is its activity against many of the ALK mutations that confer resistance to crizotinib. Acquired resistance often arises from secondary mutations within the ALK kinase domain. Ceritinib has demonstrated potent activity against cell lines expressing common resistance mutations, including L1196M (the "gatekeeper" mutation), G1269A, S1206Y, and I1171T.[6][12] However, other mutations, such as G1202R and F1174C, can confer resistance to ceritinib.[6][7]

Conclusion

Ceritinib is a highly potent second-generation ALK inhibitor with a strong binding affinity for the ALK kinase domain. Its efficacy is well-characterized through a combination of in vitro enzymatic assays, cell-based functional screens, and in vivo tumor models. These studies confirm its mechanism as an ATP-competitive inhibitor that effectively blocks downstream oncogenic signaling. Furthermore, its ability to overcome many first-generation resistance mutations underscores its critical role in the clinical management of ALK-positive NSCLC. Understanding the nuances of its binding affinity and the experimental methodologies used to define it is essential for the continued development of targeted cancer therapies.

References

- 1. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Ceritinib Dihydrochloride: A Technical Guide to Overcoming Crizotinib Resistance in ALK-Positive Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acquired resistance to the first-generation anaplastic lymphoma kinase (ALK) inhibitor, crizotinib, represents a significant clinical challenge in the management of ALK-rearranged non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the molecular mechanisms underlying crizotinib resistance and the pivotal role of the second-generation ALK inhibitor, ceritinib dihydrochloride, in overcoming this resistance. Through a comprehensive review of preclinical and clinical data, this document elucidates the superior potency of ceritinib against various crizotinib-resistant ALK mutations and its efficacy in patients who have progressed on crizotinib therapy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development in this critical area of oncology.

Introduction: The Challenge of Crizotinib Resistance

Crizotinib, a potent oral small-molecule inhibitor of ALK, c-Met/hepatocyte growth factor receptor (HGFR), and ROS1 receptor tyrosine kinases, has revolutionized the treatment of ALK-positive NSCLC.[1] Despite high initial response rates, the majority of patients develop acquired resistance, typically within one to two years of treatment initiation.[1] This resistance is primarily driven by two main mechanisms:

-

Secondary mutations in the ALK kinase domain: These mutations interfere with crizotinib binding, thereby reactivating ALK signaling. Common resistance mutations include the gatekeeper mutation L1196M, as well as G1269A, I1171T, and S1206Y.[2][3][4]

-

Activation of bypass signaling pathways: Cancer cells can develop alternative signaling routes to maintain their growth and survival, rendering them less dependent on the ALK pathway.

The emergence of crizotinib resistance necessitates the development of next-generation ALK inhibitors with improved potency and a broader spectrum of activity against resistant mutations.

This compound: A Potent Second-Generation ALK Inhibitor

Ceritinib (LDK378) is an oral, second-generation ALK inhibitor that has demonstrated significant activity in both crizotinib-naïve and crizotinib-resistant settings.[5] Preclinical studies have shown that ceritinib is approximately 20-fold more potent than crizotinib in inhibiting ALK.[5][6] This enhanced potency is attributed to its distinct molecular structure, which allows for effective binding to the ALK kinase domain, even in the presence of mutations that confer resistance to crizotinib.[4]

Mechanism of Action

Ceritinib is an ATP-competitive inhibitor of ALK, meaning it binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of downstream signaling molecules.[7] This blockade of ALK signaling leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-driven tumor cells.[7] A key advantage of ceritinib is its ability to effectively inhibit several clinically relevant crizotinib-resistant ALK mutations.[3][4]

Quantitative Data: Preclinical and Clinical Efficacy of Ceritinib

The superior efficacy of ceritinib in overcoming crizotinib resistance is supported by a substantial body of preclinical and clinical data.

In Vitro Potency Against Crizotinib-Resistant Mutations

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ceritinib and crizotinib against various ALK mutations, demonstrating the significantly greater potency of ceritinib against resistant variants.

| Cell Line/Mutation | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Fold Difference | Reference |

| Ba/F3 EML4-ALK WT | 150 | 25 | 6x | [2] |

| Ba/F3 EML4-ALK L1196M | >1000 | 45 | >22x | [3] |

| Ba/F3 EML4-ALK G1269A | 450 | 20 | 22.5x | [3] |

| Ba/F3 EML4-ALK I1171T | >1000 | 60 | >16x | [3] |

| Ba/F3 EML4-ALK S1206Y | >1000 | 75 | >13x | [3] |

| Ba/F3 EML4-ALK G1202R | 560 | 309 | 1.8x | [8] |

Note: IC50 values can vary between studies and experimental conditions.

Clinical Trial Data in Crizotinib-Resistant NSCLC

Clinical trials have consistently demonstrated the robust antitumor activity of ceritinib in patients with ALK-positive NSCLC who have progressed on crizotinib.

| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| ASCEND-1 (Phase I) | Crizotinib-pretreated | 56% | 6.9 months | [8] |

| ASCEND-2 (Phase II) | Crizotinib-pretreated (post-chemo) | 38.6% | 5.7 months | [6] |

| ASCEND-5 (Phase III) | Crizotinib-pretreated (post-chemo) | 39.1% | 5.4 months | [6][9] |

| Real-world data | Crizotinib-pretreated | 52.4% | Not Reported | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of ceritinib in overcoming crizotinib resistance.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of ALK inhibitors on NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., NCI-H3122, H2228)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

96-well plates

-

Ceritinib and Crizotinib (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media.

-

Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of ceritinib and crizotinib in culture medium.

-

Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

-

Determine IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration using non-linear regression analysis.[10][11]

Western Blotting for ALK Phosphorylation

This protocol is used to assess the inhibition of ALK signaling by ceritinib.

Materials:

-

NSCLC cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-ERK1/2, anti-total ERK1/2, anti-phospho-AKT, anti-total AKT, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of ceritinib or crizotinib for a specified time (e.g., 2-6 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.[12]

In Vivo Xenograft Model

This protocol is used to evaluate the in vivo antitumor activity of ceritinib.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

NSCLC cell line (e.g., NCI-H2228)

-

Matrigel

-

Ceritinib and Crizotinib formulations for oral gavage

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, crizotinib, ceritinib).

-

Administer the drugs daily by oral gavage at the desired doses.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[13]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ceritinib's mechanism of action.

References

- 1. Activity of ceritinib in crizotinib-resistant ROS1-rearranged non-small-cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Real-life experience of ceritinib in crizotinib-pretreated ALK+ advanced non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceritinib, a Newer ALK Inhibitor, Improves Progression-Free Survival After Crizotinib Failure in NSCLC | Value-Based Cancer Care [valuebasedcancer.com]

- 7. researchgate.net [researchgate.net]

- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 3 study of ceritinib vs chemotherapy in ALK-rearranged NSCLC patients previously treated with chemotherapy and crizotinib (ASCEND-5): Japanese subset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological classification and properties of ceritinib

Pharmacological Classification and Properties

Affiliation: Google Research

Abstract

Ceritinib (brand name Zykadia) is a second-generation, orally administered, selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] It is classified as an antineoplastic agent and is primarily indicated for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[3][4] Ceritinib has demonstrated significant efficacy in both treatment-naïve patients and in those who have developed resistance to the first-generation ALK inhibitor, crizotinib. This guide provides an in-depth overview of the pharmacological properties of ceritinib, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety data derived from key clinical trials. Detailed experimental protocols for relevant assays and visual representations of its signaling pathway are also included to serve as a valuable resource for researchers, scientists, and drug development professionals.

Pharmacological Classification

Ceritinib is classified as a Tyrosine Kinase Inhibitor (TKI) , specifically an Anaplastic Lymphoma Kinase (ALK) Inhibitor .[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of ALK and thereby blocking its downstream signaling pathways that are crucial for cell proliferation and survival in ALK-driven malignancies.[1]

Mechanism of Action

The primary mechanism of action of ceritinib is the inhibition of ALK phosphorylation. In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the ALK gene.[2] This results in the expression of the oncogenic EML4-ALK fusion protein, which has constitutive kinase activity, leading to autophosphorylation and the activation of downstream signaling pathways.

Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation.[1] This blockade inhibits the activation of several key downstream signaling cascades, including:

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival.

-

RAS/MEK/ERK Pathway: This cascade plays a central role in regulating cell division and differentiation.

-

JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell growth, and apoptosis.

By inhibiting these pathways, ceritinib effectively induces cell cycle arrest and apoptosis in ALK-dependent tumor cells.[5]

Signaling Pathway Diagram

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Pharmacological Properties

In Vitro Potency

Ceritinib has demonstrated potent inhibitory activity against wild-type ALK and a range of crizotinib-resistant ALK mutations.

| ALK Mutation | Ceritinib IC50 (nM) | Reference |

| Wild-Type | 0.15 | [1] |

| L1196M | Potent Inhibition | [1] |

| G1269A | Potent Inhibition | [1] |

| I1171T | Potent Inhibition | [1] |

| S1206Y | Potent Inhibition | [1] |

| G1202R | 309 | [1] |

| C1156Y | Less Active | [6] |

| F1174C | Ineffective | [6][7] |

Pharmacokinetics

The pharmacokinetic profile of ceritinib has been evaluated in several clinical studies. The recommended dosage has been updated based on food effect studies to improve gastrointestinal tolerability.

| Parameter | 750 mg Fasted | 450 mg with Food | Reference |

| Tmax (median, hours) | 6.0 | 6.0 | [8] |

| Cmax (ng/mL) | Comparable | Comparable | [8][9] |

| AUC0-24h (ng*h/mL) | Comparable | Comparable | [8][9] |

| Apparent Clearance (CL/Fss) | Increases with body weight and albumin; decreases with increased ALT | Not explicitly stated | [10] |

| Apparent Volume of Distribution (Vd/F) | 4230 L (single 750 mg dose) | Not explicitly stated | Not explicitly stated |

| Terminal Half-life (t1/2) | 41 hours | Not explicitly stated | Not explicitly stated |

| Protein Binding | 97% | 97% | Not explicitly stated |

| Metabolism | Primarily by CYP3A | Primarily by CYP3A | [1] |

| Excretion | Feces (92.3%), Urine (1.3%) | Feces (92.3%), Urine (1.3%) | [1] |

Clinical Efficacy

The clinical efficacy of ceritinib has been established in a series of "ASCEND" trials in patients with ALK-positive NSCLC.

ASCEND-1 (Phase 1, Crizotinib-Pretreated and Naïve)

| Endpoint | ALK Inhibitor-Naïve (n=83) | ALK Inhibitor-Pretreated (n=163) | Reference |

| Overall Response Rate (ORR) | 72% (95% CI: 61-82) | 56% (95% CI: 49-64) | [3][11] |

| Median Duration of Response (DoR) | 17.0 months | 8.3 months | [3][11] |

| Median Progression-Free Survival (PFS) | 18.4 months | 6.9 months | [3][11] |

ASCEND-4 (Phase 3, First-Line Treatment)

| Endpoint | Ceritinib (n=189) | Chemotherapy (n=187) | Reference |

| Median Progression-Free Survival (PFS) | 16.6 months | 8.1 months | [12][13][14] |

| Hazard Ratio for PFS | 0.55 (P < 0.001) | - | [12][13] |

| Overall Response Rate (ORR) | 73% | 27% | [12] |

| Median Duration of Response (DoR) | 24 months | 11 months | [12] |

| Intracranial ORR (patients with measurable brain metastases) | 73% | 27% | [12] |

Safety and Tolerability

The safety profile of ceritinib is characterized primarily by gastrointestinal and hepatic adverse events. The dose of 450 mg with food has been shown to have a more favorable gastrointestinal safety profile compared to 750 mg in a fasted state.[8][9]

Adverse Events in ASCEND-1 (750 mg Fasted, n=246)

| Adverse Event | All Grades (%) | Grade 3/4 (%) | Reference |

| Diarrhea | 86 | 6 | [3][11] |

| Nausea | 80 | 6 | [3][11] |

| Vomiting | 60 | Not specified | [3] |

| Abdominal Pain | 54 | Not specified | [3] |

| Fatigue | Not specified | Not specified | [3] |

| Increased ALT | 80 | 30 | [3][11] |

| Increased AST | 75 | 10 | [3][11] |

| Increased Creatinine | 58 | Not specified | [3] |

| Hyperglycemia | 51 | Not specified | [3] |

| Increased Lipase | 29 | Not specified | [3] |

Drug Interactions

-

Strong CYP3A Inhibitors: Concomitant use can increase ceritinib plasma concentrations. Dose reduction of ceritinib is recommended.

-

Strong CYP3A Inducers: Concomitant use can decrease ceritinib plasma concentrations, potentially reducing its efficacy. Avoid concomitant use.